molecular formula C24H20Cl2N5NaO6S2 B13833351 sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

Cat. No.: B13833351
M. Wt: 632.5 g/mol
InChI Key: WPJHLMYMOBLSTI-UHFFFAOYSA-M
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Description

Sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate, also known as Acid Yellow 61, is a synthetic organic compound. It is primarily used as a dye in various industrial applications due to its vibrant yellow color. The compound has a molecular formula of C24H20Cl2N5NaO6S2 and a molecular weight of 632.471 g/mol .

Preparation Methods

The synthesis of sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate involves several steps. The process typically starts with the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 2,5-dichloroaniline. The resulting intermediate is then reacted with 4-ethylphenylsulfonamide and 3-methyl-5-oxo-4H-pyrazole-1-yl to form the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s azo group can form covalent bonds with amino acid residues in proteins, leading to changes in protein structure and function. Additionally, its sulfonate group enhances its solubility in aqueous environments, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate is unique due to its specific chemical structure, which imparts distinct properties such as color and solubility. Similar compounds include:

These compounds share some functional groups and applications but differ in their specific chemical structures and properties.

Properties

Molecular Formula

C24H20Cl2N5NaO6S2

Molecular Weight

632.5 g/mol

IUPAC Name

sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C24H21Cl2N5O6S2.Na/c1-3-30(17-7-5-4-6-8-17)38(33,34)18-11-9-16(10-12-18)27-28-23-15(2)29-31(24(23)32)21-13-20(26)22(14-19(21)25)39(35,36)37;/h4-14,23H,3H2,1-2H3,(H,35,36,37);/q;+1/p-1

InChI Key

WPJHLMYMOBLSTI-UHFFFAOYSA-M

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl)C.[Na+]

Origin of Product

United States

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